Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate
Description
Properties
IUPAC Name |
potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S.K.H2O/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSLSQWSWOUQC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15KN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Guanosine Derivatives
A critical intermediate in purine modification is 8-bromoguanosine, synthesized via electrophilic aromatic substitution. In one method, guanosine is treated with bromine (Br₂) in aqueous medium at controlled temperatures:
This bromination introduces a reactive site at the 8-position for subsequent functionalization.
Propyl Group Introduction
The 1-propyl group is installed via alkylation. Using propyl bromide or similar alkylating agents under basic conditions (e.g., NaH/DMSO), the nitrogen at position 1 of the purine is selectively functionalized:
Installation of the Benzenesulfonate Moiety
The benzenesulfonate group is introduced via nucleophilic aromatic substitution or coupling reactions.
Sulfonation at the 8-Position
The bromine atom at the 8-position is displaced by a sulfonate group. Sodium sulfite (Na₂SO₃) or benzenesulfonic acid derivatives are employed under reflux conditions:
Salt Formation and Hydration
The final steps involve converting the sulfonic acid to the potassium salt and inducing hydration.
Neutralization with Potassium Hydroxide
The free sulfonic acid is treated with potassium hydroxide to form the potassium salt:
Hydration via Crystallization
Hydration is achieved by recrystallizing the potassium salt from aqueous ethanol:
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 88% | Ethanol/water (1:7) | The potassium salt is dissolved in hot ethanol/water (1:7). Slow cooling yields hydrated crystals, which are filtered and vacuum-dried. |
Analytical Characterization
Critical data for verifying the compound’s structure include:
-
¹H NMR (DMSO-d₆) : δ 11.00 (s, 1H, NH), 7.31 (s, 1H, aromatic), 4.47 (m, 1H, ribose), 2.16 (s, 3H, CH₃).
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IR (KBr) : Peaks at 3421 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1126 cm⁻¹ (S=O).
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LC-MS : m/z 372.33 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃KN₄O₅S·H₂O.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield hydroxy derivatives .
Scientific Research Applications
Pharmacology
Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate has been studied for its potential as a pharmacological agent. It acts as an antagonist of adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection.
Case Study: Adenosine Receptor Modulation
In a study examining the effects of adenosine receptor antagonists on neuroinflammation, this compound demonstrated significant inhibition of pro-inflammatory cytokine production in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases where inflammation plays a critical role.
Biochemistry
The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Phosphodiesterase | Competitive | 0.5 |
| Adenosine Deaminase | Non-competitive | 1.2 |
Drug Development
Due to its structural similarity to purines and xanthines, this compound serves as a lead structure for developing new drugs targeting various diseases such as cancer and cardiovascular disorders.
Case Study: Drug Development Pipeline
A recent pharmaceutical study focused on modifying the sulfonate group to enhance solubility and bioavailability of the compound. Preliminary results showed improved efficacy in animal models of ischemic heart disease.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for developing methods to quantify purine derivatives in biological samples.
Data Table: Analytical Method Validation
| Method | Detection Limit (µg/mL) | Recovery (%) |
|---|---|---|
| HPLC | 0.1 | 98 |
| LC-MS | 0.05 | 95 |
Mechanism of Action
The mechanism of action of Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Research Implications
- PSB-1115 : Its unique purine-sulfonate hybrid structure enables selective A2BAR blockade, distinguishing it from sulfonamide derivatives lacking receptor specificity .
- Structural Insights : The propyl group at N1 of the purine ring enhances receptor binding affinity, while sulfonate improves solubility and pharmacokinetics .
- Gaps in Data: Limited comparative studies on the hydration effects of PSB-1115 versus anhydrous analogs. Further research is needed to optimize its therapeutic window.
Q & A
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological samples. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from urine or plasma matrices. Adjust pH to optimize recovery .
- Chromatography : Employ a reverse-phase C18 column with gradient elution (methanol/water + 0.1% formic acid) to separate the compound from endogenous interferents. Retention time consistency is critical for specificity .
- Mass Detection : Monitor the precursor-to-product ion transition using electrospray ionization (ESI) in negative mode. The compound’s exact mass (350.1095 g/mol) and sulfonate group enhance ionization efficiency .
- Validation : Include deuterated internal standards (e.g., HNE-MA-d3 or 8-OHdG-15N5) to correct for matrix effects and ensure accuracy within ±15% .
Basic: How is the compound synthesized, and what are the critical steps in ensuring purity?
Answer:
Synthesis typically involves:
- Core Structure Formation : Condensation of 1-propylxanthine with 4-sulfobenzoic acid derivatives under anhydrous conditions. Use potassium carbonate as a base to facilitate sulfonate salt formation .
- Hydration Control : Maintain stoichiometric water levels during crystallization to stabilize the hydrate form. Thermogravimetric analysis (TGA) can verify water content .
- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors. Monitor purity via HPLC with UV detection at 254 nm (λmax for the purine ring) .
Advanced: What experimental approaches are used to study its interaction with adenosine receptors?
Answer:
Mechanistic studies require a combination of in vitro and computational methods:
- Radioligand Binding Assays : Use [³H]PSB-1115 (a selective A2B adenosine receptor antagonist) to assess competitive displacement. Calculate IC50 values in HEK293 cells transfected with human A2B receptors .
- Molecular Dynamics (MD) Simulations : Model the compound’s sulfonate group interactions with receptor residues (e.g., His251/Lys173 in A2B). Compare binding free energies (ΔG) with known antagonists to explain selectivity .
- Functional Assays : Measure cAMP accumulation in cells post-treatment. A2B receptor antagonism should inhibit forskolin-induced cAMP production by ≥70% at 1 μM .
Advanced: How can crystallographic data resolve structural ambiguities in the compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemical uncertainties:
- Crystal Growth : Use slow evaporation of aqueous solutions (pH 6.5–7.0) to obtain diffraction-quality crystals. Potassium ions often coordinate with sulfonate oxygens, stabilizing the lattice .
- Data Collection : At 140 K, collect data to 0.8 Å resolution. The compound’s bicyclic purine moiety may exhibit anisotropic displacement parameters, requiring refinement with SHELXL .
- Validation : Compare experimental bond lengths (C–C: 1.52–1.54 Å) and angles (C–S–O: 104–106°) with density functional theory (DFT) calculations. Discrepancies >0.02 Å suggest lattice strain .
Advanced: How does the compound influence oxidative stress biomarkers, and how are these effects quantified?
Answer:
The compound’s purine core may modulate oxidative pathways, detectable via:
- Biomarker Panels : Measure 8-hydroxy-2′-deoxyguanosine (8-OHdG) for DNA oxidation and 8-isoprostaglandin F2α (8-iso-PGF2α) for lipid peroxidation in cell lysates. Use isotope-dilution LC-MS/MS for precision .
- Dose-Response Curves : Treat primary hepatocytes with 0.1–100 μM of the compound. A J-shaped curve in reactive oxygen species (ROS) levels (via DCFH-DA fluorescence) suggests hormetic effects .
- Enzyme Inhibition Assays : Test xanthine oxidase (XO) activity in vitro. A ≥50% inhibition at 10 μM indicates direct antioxidant activity, corroborated by uric acid reduction .
Basic: What mass spectrometry parameters optimize detection of this compound?
Answer:
- Ionization : Negative-ion ESI is preferred due to the sulfonate group’s strong deprotonation. Set source temperature to 300°C and capillary voltage to -3.5 kV .
- Fragmentation : Use collision-induced dissociation (CID) at 25 eV. Key product ions include m/z 177.1 (cleavage at the purine C8-N9 bond) and m/z 233.0 (sulfonate-linked fragment) .
- Calibration : Prepare standards in synthetic urine to match matrix effects. Limit of quantification (LOQ) should be ≤1 ng/mL .
Advanced: How are conflicting data on receptor binding affinity reconciled?
Answer: Contradictions in IC50 values (e.g., A2B vs. A1 receptors) arise from assay conditions:
- Membrane Preparation : Use CHAPS-solubilized receptors to avoid nonspecific binding. Detergent removal via dialysis improves ligand accessibility .
- Allosteric Modulation : Test the compound with/without GTPγS (a G-protein uncoupler). A ≥2-fold shift in affinity suggests allosteric effects .
- Species Variability : Compare human vs. rodent receptor homology models. Residue differences in transmembrane helix 3 (e.g., Thr88 in humans vs. Ser88 in rats) explain selectivity gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
